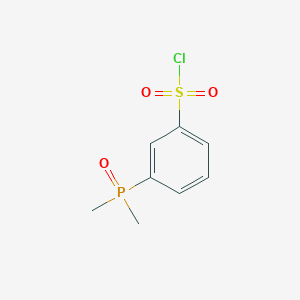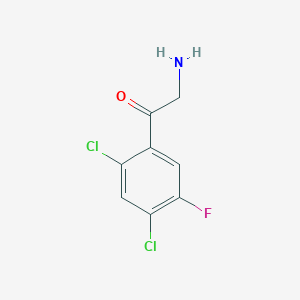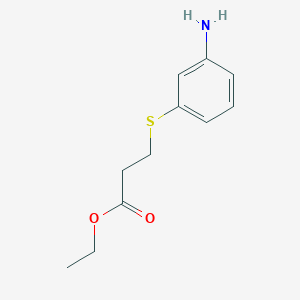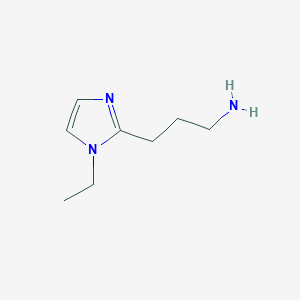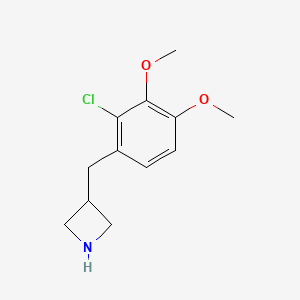
3-(2-Chloro-3,4-dimethoxybenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3,4-dimethoxybenzyl)azetidine is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl group substituted with chlorine and methoxy groups.
Méthodes De Préparation
The synthesis of 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine involves several steps. One common method includes the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(2-Chloro-3,4-dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common reagents for these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chloro-3,4-dimethoxybenzyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(2-Chloro-3,4-dimethoxybenzyl)azetidine can be compared with other similar compounds such as:
2,3-Dimethoxybenzylamine: Similar in structure but lacks the azetidine ring.
3-(2-Chloro-3,4-dimethoxyphenyl)propylamine: Contains a propylamine group instead of an azetidine ring.
2-Chloro-3,4-dimethoxybenzyl chloride: Precursor in the synthesis of this compound.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3 |
Clé InChI |
RWSGUQATFJDTLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CC2CNC2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


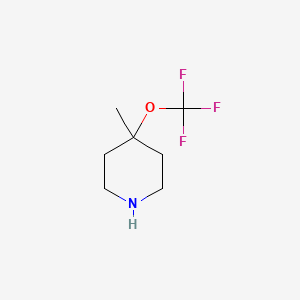
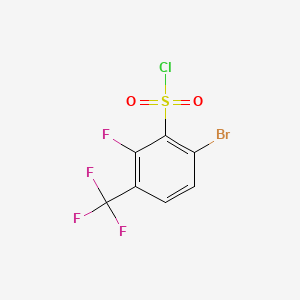
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
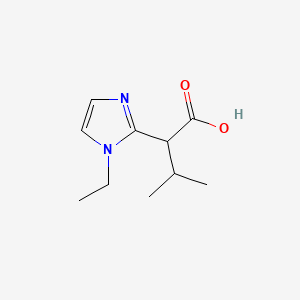
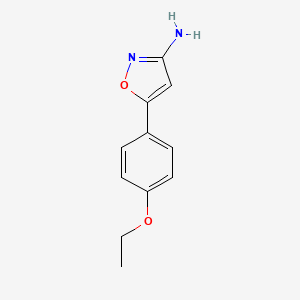
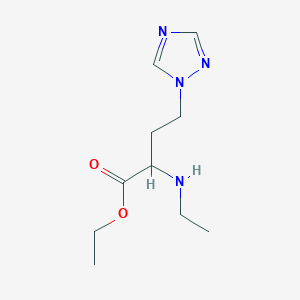
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
